Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone
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Overview
Description
Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a morpholine ring attached to a phenyl group, which is further connected to a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone typically involves the following steps:
Formation of the phenylmethanone core: This can be achieved through Friedel-Crafts acylation of benzene with an appropriate acyl chloride.
Introduction of the morpholine ring: The phenylmethanone intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl derivative.
Attachment of the prop-2-en-1-yloxy group: Finally, the morpholin-4-yl derivative is reacted with an allyl halide to introduce the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, π-stacking interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Similar structure but with dichlorophenyl substitution.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional aminoethoxy group.
Uniqueness
Morpholin-4-yl[4-(prop-2-en-1-yloxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and allyl ether moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
morpholin-4-yl-(4-prop-2-enoxyphenyl)methanone |
InChI |
InChI=1S/C14H17NO3/c1-2-9-18-13-5-3-12(4-6-13)14(16)15-7-10-17-11-8-15/h2-6H,1,7-11H2 |
InChI Key |
CTXKZZZMALOYPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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